

One-Pot Synthesis of Substituted Pyrimidines: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Ethyl 2-hydroxypyrimidine-5-carboxylate*

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For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine derivatives, in particular, are of significant interest due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrimidines, leveraging multicomponent reactions to enhance efficiency and yield.

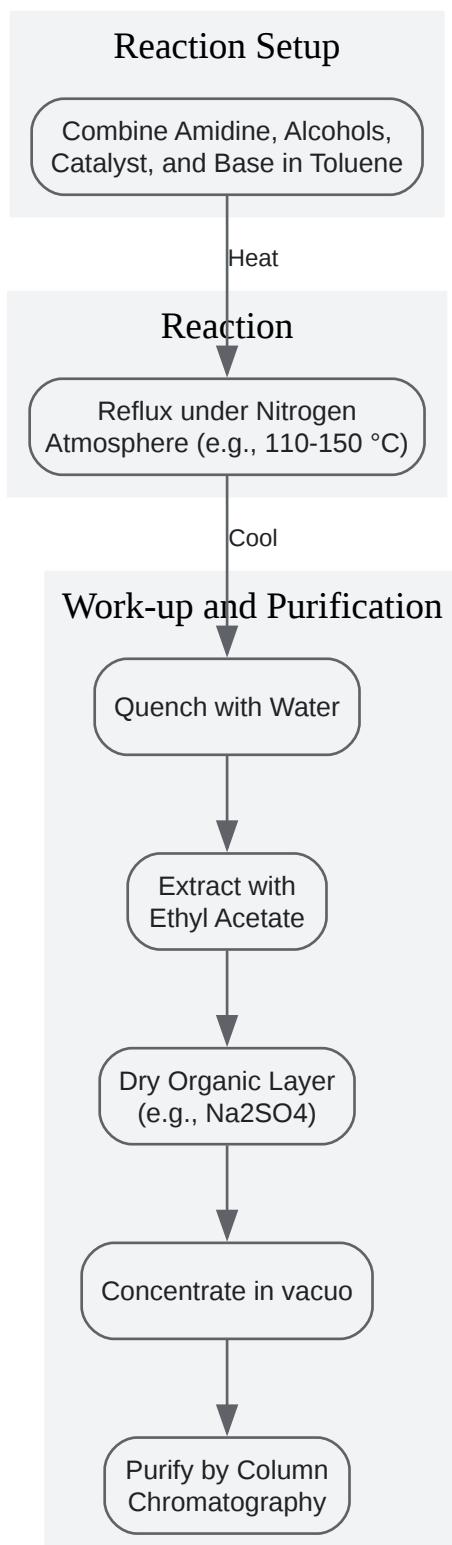
This guide focuses on three prominent and versatile one-pot methodologies for synthesizing substituted pyrimidines: the Iridium-catalyzed multicomponent synthesis from alcohols and amidines, the classic Biginelli reaction for dihydropyrimidinones, and a three-component approach for synthesizing 4-amino-5-pyrimidinecarbonitriles. These protocols offer a range of options for accessing diverse pyrimidine scaffolds.

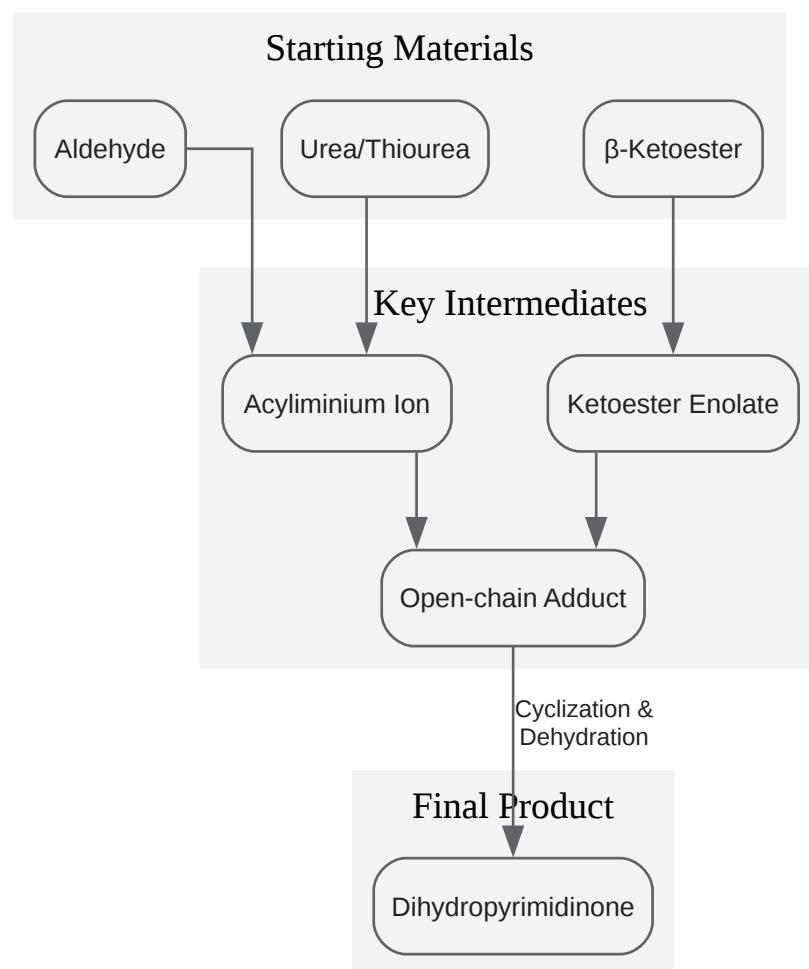
Application Note 1: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines

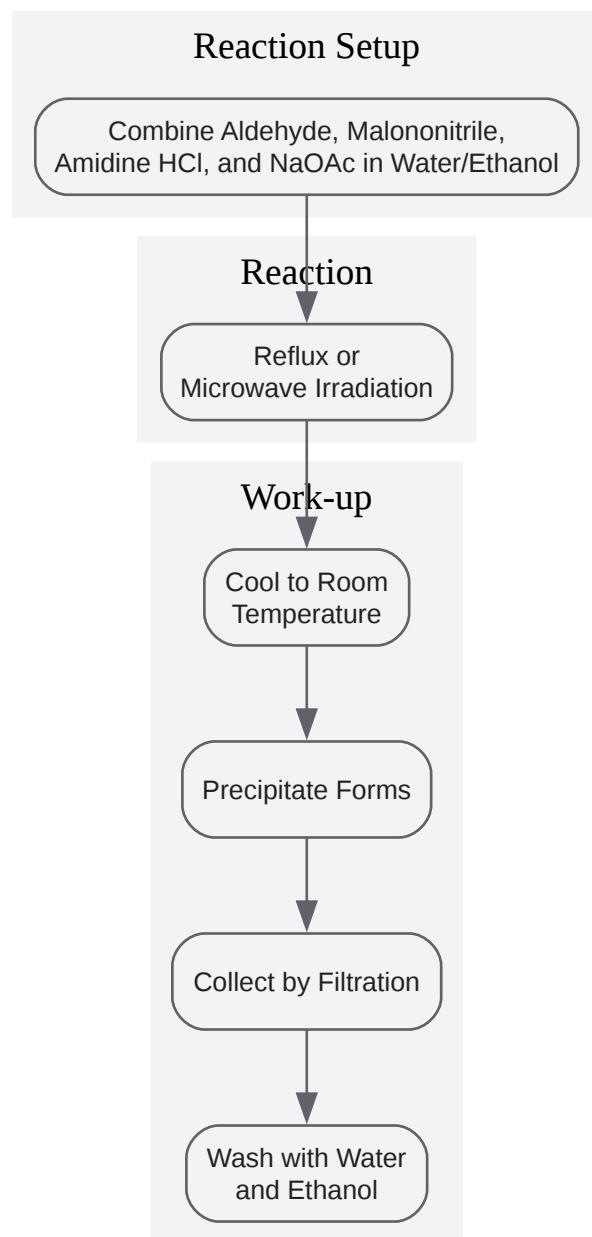
This sustainable method allows for the regioselective synthesis of highly substituted pyrimidines from readily available alcohols and amidines. The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir-pincer complex,

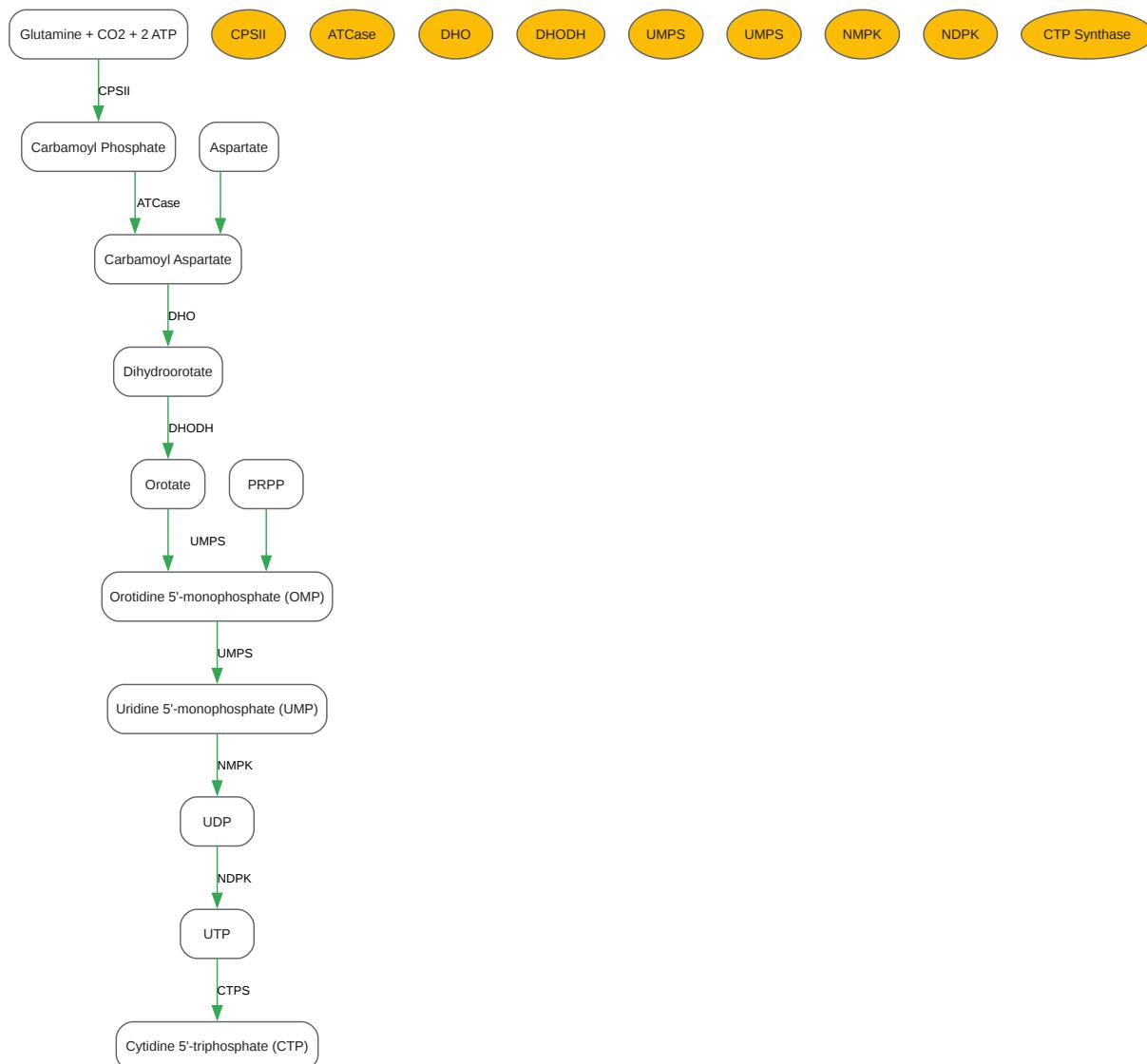
yielding the desired pyrimidine with the liberation of hydrogen and water.^{[1][2][3]} This approach is notable for its high atom economy and tolerance of a wide range of functional groups.

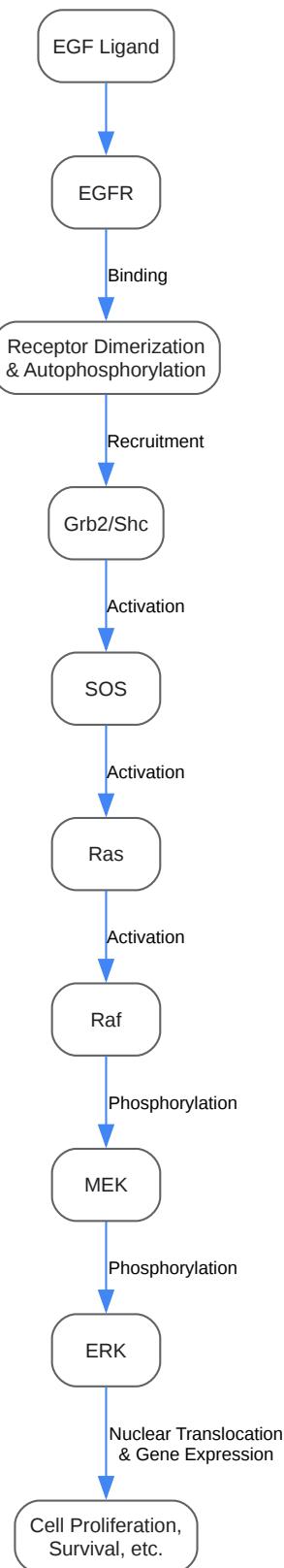
Experimental Workflow: Iridium-Catalyzed Synthesis









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References

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